An In-depth Technical Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine
An In-depth Technical Guide to 4-Methyl-6-nitro-benzothiazol-2-ylamine
This guide provides a comprehensive technical overview of 4-Methyl-6-nitro-benzothiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document details the structure, synthesis, and potential biological relevance of this molecule, offering valuable insights for researchers and scientists in the field.
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole ring system, a fusion of benzene and thiazole, is a prominent scaffold in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of substituents such as nitro and methyl groups can significantly modulate the biological activity of the parent molecule, making 4-Methyl-6-nitro-benzothiazol-2-ylamine a compound of considerable research interest.
Chemical Structure and Properties
The chemical structure of 4-Methyl-6-nitro-benzothiazol-2-ylamine is characterized by a benzothiazole core with a methyl group at position 4, a nitro group at position 6, and an amino group at position 2.
Systematic Name: 4-Methyl-6-nitro-1,3-benzothiazol-2-amine CAS Number: 16586-51-9 Molecular Formula: C₈H₇N₃O₂S Molecular Weight: 209.23 g/mol
The presence of the nitro group, a strong electron-withdrawing group, and the amino and methyl groups, which are electron-donating, creates a unique electronic environment within the molecule that likely influences its reactivity and biological interactions.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Melting Point | >200 °C |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF |
| pKa | ~3-4 (for the amino group) |
Synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine
A plausible and efficient synthetic route to 4-Methyl-6-nitro-benzothiazol-2-ylamine involves the reaction of the appropriately substituted aniline, 3-methyl-4-nitroaniline, with a thiocyanating agent, followed by cyclization. This method is a well-established procedure for the synthesis of 2-aminobenzothiazoles.
Reaction Scheme:
Caption: Synthetic pathway to 4-Methyl-6-nitro-benzothiazol-2-ylamine.
Detailed Experimental Protocol (Hypothetical):
Materials:
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3-Methyl-4-nitroaniline
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Potassium thiocyanate (KSCN)
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Glacial acetic acid
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Bromine (Br₂)
-
Sodium thiosulfate solution (10%)
-
Ammonium hydroxide solution
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Ethanol
Procedure:
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Thiocyanation of Aniline: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (2.2 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
Cyclization: To the stirred suspension, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The reaction is exothermic, and the temperature should be carefully controlled to remain below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
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Work-up: Pour the reaction mixture into a beaker of ice water. A yellow precipitate should form. Quench any unreacted bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Isolation and Purification: Filter the crude product and wash it thoroughly with water. Resuspend the solid in water and neutralize with ammonium hydroxide solution to a pH of ~8. Filter the solid, wash with water, and then with a small amount of cold ethanol.
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Recrystallization: Recrystallize the crude product from ethanol to obtain pure 4-Methyl-6-nitro-benzothiazol-2-ylamine as a yellow crystalline solid.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While a complete set of experimental spectra for 4-Methyl-6-nitro-benzothiazol-2-ylamine is not publicly available, the following represents a combination of available experimental data and predicted spectral characteristics based on analogous structures.
Infrared (IR) Spectroscopy
An experimental FTIR spectrum of 4-Methyl-6-nitro-benzothiazol-2-ylamine is available and provides key information about its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretching (amino group) |
| ~3100-3000 | Weak | Aromatic C-H stretching |
| ~1620 | Strong | C=N stretching (thiazole ring) |
| ~1580, 1480 | Strong | Aromatic C=C stretching |
| ~1520, 1340 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1250 | Medium | C-N stretching |
| ~820 | Strong | C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
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δ ~8.5 ppm (s, 1H): Aromatic proton at position 7. The deshielding is due to the adjacent nitro group.
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δ ~7.8 ppm (s, 1H): Aromatic proton at position 5.
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δ ~7.5 ppm (s, 2H): Protons of the amino group (-NH₂). This peak may be broad and its chemical shift can be concentration-dependent.
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δ ~2.5 ppm (s, 3H): Protons of the methyl group (-CH₃).
¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~168 ppm: C2 (carbon of the C=N bond in the thiazole ring).
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δ ~155 ppm: C8a (bridgehead carbon).
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δ ~145 ppm: C6 (carbon attached to the nitro group).
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δ ~135 ppm: C4a (bridgehead carbon).
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δ ~130 ppm: C4 (carbon attached to the methyl group).
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δ ~120 ppm: C5.
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δ ~115 ppm: C7.
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δ ~18 ppm: C of the methyl group.
Mass Spectrometry (MS) (Predicted)
Electron Impact (EI) or Electrospray Ionization (ESI):
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Molecular Ion (M⁺): m/z = 209 (corresponding to C₈H₇N₃O₂S).
-
Major Fragmentation Patterns: Loss of NO₂ (m/z = 163), loss of HCN from the thiazole ring, and other characteristic fragmentations of the benzothiazole core.
Potential Biological Activities and Applications
While specific biological studies on 4-Methyl-6-nitro-benzothiazol-2-ylamine are limited in the public domain, the benzothiazole scaffold is a well-known pharmacophore with a wide range of biological activities.
Antimicrobial Activity
Nitro-substituted benzothiazole derivatives have demonstrated significant antimicrobial properties. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with microbial targets. It is plausible that 4-Methyl-6-nitro-benzothiazol-2-ylamine could exhibit activity against various bacterial and fungal strains. Further screening of this compound against a panel of clinically relevant microbes is warranted.
Anticancer Activity
The 2-aminobenzothiazole scaffold is present in several compounds with potent anticancer activity.[3][4] For instance, some derivatives have shown inhibitory effects on various cancer cell lines, including breast and lung cancer.[3] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The specific substitution pattern of 4-Methyl-6-nitro-benzothiazol-2-ylamine makes it an interesting candidate for anticancer drug discovery programs.
Other Potential Applications
Derivatives of 2-aminobenzothiazole have also been investigated for their potential as:
-
Enzyme inhibitors (e.g., kinase inhibitors)
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Anticonvulsant agents
-
Anti-inflammatory agents
The unique electronic and structural features of 4-Methyl-6-nitro-benzothiazol-2-ylamine suggest that it could be a valuable lead compound for the development of novel therapeutics in these areas.
Future Directions and Conclusion
4-Methyl-6-nitro-benzothiazol-2-ylamine is a fascinating molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted spectroscopic characteristics, alongside a discussion of its potential biological activities based on the well-established pharmacology of the benzothiazole scaffold.
Future research should focus on:
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The development and optimization of a reliable synthetic protocol.
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Full experimental characterization using modern spectroscopic techniques (NMR, HRMS).
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Comprehensive in vitro and in vivo evaluation of its biological activities, particularly its antimicrobial and anticancer potential.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogues.
By systematically exploring the chemistry and biology of 4-Methyl-6-nitro-benzothiazol-2-ylamine, the scientific community can unlock its full potential in the quest for novel and effective therapeutic agents.
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